![molecular formula C22H23N3O3 B6485161 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide CAS No. 941931-82-4](/img/structure/B6485161.png)
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide
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Description
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.17394160 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3-methyl-4-nitrobenzamide, often referred to as DMN, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for DMN is C19H22N4O2. The compound features a naphthalene moiety, a dimethylamino group, and a nitrobenzamide structure, which contribute to its pharmacological profile. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that DMN may exert its biological effects through several mechanisms:
- Receptor Interaction : DMN is believed to interact with specific G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways. This interaction can lead to changes in intracellular calcium levels and activation of downstream signaling cascades .
- Enzymatic Modulation : The compound may influence the activity of certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy.
Antitumor Activity
Several studies have investigated the antitumor properties of DMN. For instance:
- In Vitro Studies : DMN demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models treated with DMN showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
Antimicrobial Properties
Preliminary investigations have also suggested that DMN possesses antimicrobial activity:
- Bacterial Inhibition : In vitro tests indicated that DMN could inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency .
Data Tables
Below is a summary table highlighting key findings related to the biological activity of DMN:
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-13-17(11-12-20(15)25(27)28)22(26)23-14-21(24(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYTEOSISIFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.